2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide
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Overview
Description
2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C25H22ClFN4OS and its molecular weight is 480.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has delved into the synthesis and structural elucidation of compounds containing the 1,2,4-triazole ring system due to its wide range of pharmaceutical activities. For instance, derivatives of 1,2,4-triazoles have been synthesized, showcasing a variety of biological activities, including antimicrobial properties (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011). This underscores the chemical's relevance in developing new therapeutics.
Anti-Inflammatory Activity
A study focused on the anti-inflammatory potential of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(substituted phenyl)ethanones, finding certain derivatives to exhibit significant anti-inflammatory effects, suggesting a possible application in reducing inflammation without causing gastric irritation (N. Karande, L. Rathi, 2017).
Antiviral and Virucidal Activities
Compounds with the 1,2,4-triazol-3-yl moiety have been assessed for their antiviral and virucidal activities, showing potential in reducing viral replication of tested viruses. This highlights the compound's utility in antiviral therapy (M. Wujec, T. Plech, A. Siwek, B. Rajtar, M. Polz-Dacewicz, 2011).
Photophysicochemical Properties
Investigations into the photophysical and photochemical properties of sulfur-bridged new metal-free and metallophthalocyanines carrying 1,2,4-triazole rings have been conducted. Such studies are crucial for applications in photodynamic therapy (PDT), showcasing the compound's potential in medical treatments (M. N. Mısır, Gülbin Mısır, O. Bekircan, H. Kantekin, Dilek Öztürk, M. Durmuş, 2021).
Cholinesterase Inhibition
Research on N-aryl derivatives of this compound class has demonstrated moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases. This suggests a potential role in treating disorders like Alzheimer's (N. Riaz, M. Iftikhar, M. Saleem, Aziz‐ur‐Rehman, Safdar Hussain, Fatima Rehmat, Zainab Afzal, Saba Khawar, M. Ashraf, Mariya al-Rashida, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, contributing to their biological activity .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . The presence of the 1,2,4-triazole moiety in its structure suggests that it might bind to its target with high affinity .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
A compound with a similar structure has been found to exhibit remarkable anti-inflammatory activity when compared with indomethacin .
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN4OS/c1-16(2)17-6-10-21(11-7-17)28-23(32)15-33-25-30-29-24(18-4-3-5-19(26)14-18)31(25)22-12-8-20(27)9-13-22/h3-14,16H,15H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHSDNBOVVECIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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